cr4056
Overview
Description
CR4056 is a first-in-class imidazoline-2 receptor ligand with potent analgesic activity. It is known for its central nervous system tropism and has shown effectiveness in a broad spectrum of disease-based animal models of pain. This compound is considered one of the most effective non-opioid analgesics ever described .
Preparation Methods
The synthetic routes and reaction conditions for CR4056 are not extensively detailed in publicly available sources. it is known that this compound is a small molecule designed for oral administration . Industrial production methods likely involve standard organic synthesis techniques, but specific details are proprietary to the developers.
Chemical Reactions Analysis
CR4056 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the metabolic pathways of this compound.
Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions: The exact reagents and conditions used in these reactions are not publicly detailed, but standard organic chemistry reagents and conditions are likely employed.
Major Products: The major products formed from these reactions are typically metabolites that are further studied for their pharmacokinetic properties.
Scientific Research Applications
CR4056 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study imidazoline-2 receptor ligands.
Biology: Investigated for its effects on various biological pathways, including pain modulation and neuroprotection.
Medicine: Demonstrated potential in treating chronic pain, particularly in conditions like osteoarthritis. .
Industry: Potential applications in developing new analgesic drugs and treatments for chronic pain conditions.
Mechanism of Action
CR4056 exerts its effects by acting as a ligand for the imidazoline-2 receptor. This interaction facilitates the noradrenergic inhibitory pain pathways, providing potent analgesic effects. This compound also inhibits the inflammation-induced phosphorylation and membrane translocation of protein kinase C epsilon in sensory neurons, contributing to its analgesic properties .
Comparison with Similar Compounds
CR4056 is unique due to its first-in-class status as an imidazoline-2 receptor ligand with potent analgesic activity. Similar compounds include:
2-BFI: Another imidazoline-2 receptor ligand used in research.
BU224: Known for its neuroprotective properties.
Phenyzoline: Another compound that interacts with imidazoline receptors.
This compound stands out due to its extensive research and potential therapeutic applications in both pain management and neurodegenerative diseases .
Properties
IUPAC Name |
6-imidazol-1-yl-2-phenylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZGXYBGYFNSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274308 | |
Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004997-71-0 | |
Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004997-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CR-4056 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004997710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CR-4056 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9SQ1X2NPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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